
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Overview
Description
“1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis has been a significant area of research due to the diverse biological activities and applications of indole derivatives. A comprehensive review by Taber and Tirunahari (2011) presents a framework for the classification of all indole syntheses, highlighting the importance of understanding the various synthetic routes to access indole compounds. This classification aids in the development of new methods and the identification of challenges that need to be overcome in indole chemistry (Taber & Tirunahari, 2011).
Fischer Synthesis of Indoles
The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones has been reviewed, showcasing a method for indole formation. This synthesis pathway illustrates the versatility of indole chemistry and the potential to create complex indole derivatives through different transformations, including 1,2 and 1,4 shifts and the splitting out of substituents. Such synthetic approaches are fundamental for the exploration of indole-based compounds for scientific research applications (Fusco & Sannicolo, 1978).
Application in Far-Infrared Laser Technology
Indole derivatives, due to their structural and electronic properties, may find applications in fields such as far-infrared (FIR) laser technology. Research on methyl alcohol as a lasing molecule highlights the broader context of organic compounds' role in laser technology and spectroscopy. Although not directly related to "1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one," understanding the properties of organic molecules like methyl alcohol can provide insights into the potential applications of indole derivatives in technological advancements (Moruzzi, Moraes, & Strumia, 1992).
Downstream Processing in Biotechnology
The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of separation and purification techniques in biotechnology. This research area is relevant for the production and application of various chemical compounds, including indole derivatives. Efficient downstream processing is crucial for the commercialization and application of these compounds in different industries (Xiu & Zeng, 2008).
properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)9(2)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKHMUMEEURMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
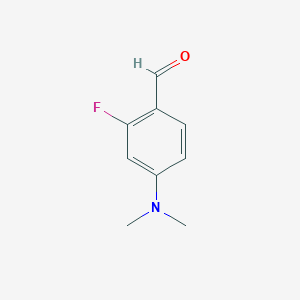
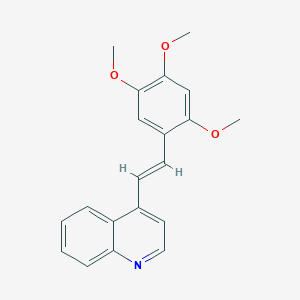
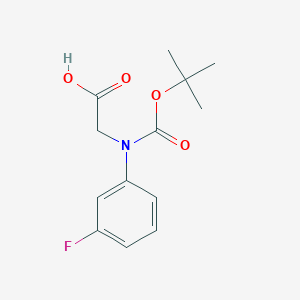
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)
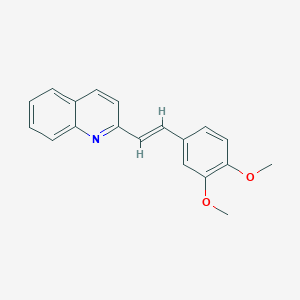
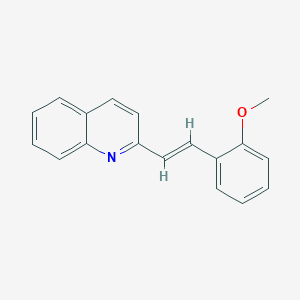
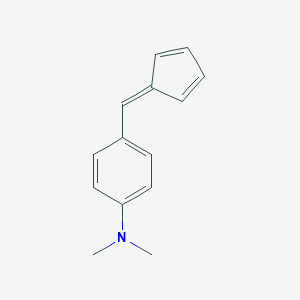
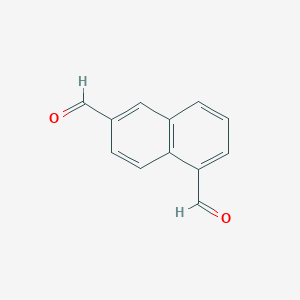
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)